REACTION_CXSMILES
|
[CH3:1][Mg]Cl.N#N.COC(=O)[CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC[O:21][CH2:22][CH3:23]>>[CH3:1][C:22]([CH3:23])([OH:21])[CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1H
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round-bottomed flask using
|
Type
|
CUSTOM
|
Details
|
This flask was equipped with argon flow inlet
|
Type
|
TEMPERATURE
|
Details
|
The solution had been chilled to 0° in an ice-acetone bath
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 0° C. and 11° C
|
Type
|
CUSTOM
|
Details
|
an aliquot was withdrawn
|
Type
|
CUSTOM
|
Details
|
quenched in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
was rechilled to 0°
|
Type
|
ADDITION
|
Details
|
4 L of water was added over 3 to 4H
|
Type
|
ADDITION
|
Details
|
This caused vigorous gas evolution and slurrying during the initial stages of the addition
|
Type
|
CUSTOM
|
Details
|
precipitation of a white solid
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1H
|
Type
|
ADDITION
|
Details
|
the water addition
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 2 L of ether-hexane mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC1=CC=CC=C1)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1200 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |